2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3-methoxypropyl)benzenecarboxamide
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Overview
Description
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3-methoxypropyl)benzenecarboxamide is a complex organic compound with a molecular formula of C18H21N3O3S and a molar mass of 359.44 g/mol This compound is characterized by the presence of an acetylamino group attached to a pyridine ring, a sulfanyl linkage, and a benzenecarboxamide moiety
Preparation Methods
The synthesis of 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3-methoxypropyl)benzenecarboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the key intermediates, which are then coupled under specific reaction conditions. For instance, the acetylation of 6-amino-3-pyridinethiol can be followed by a nucleophilic substitution reaction with 2-chlorobenzoyl chloride to form the desired product. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino or methoxypropyl groups, often using reagents like sodium hydride or alkyl halides.
Scientific Research Applications
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3-methoxypropyl)benzenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3-methoxypropyl)benzenecarboxamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the sulfanyl linkage may participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but they are believed to involve oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3-methoxypropyl)benzenecarboxamide stands out due to its unique combination of functional groups. Similar compounds include:
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxamide: Lacks the methoxypropyl group, which may affect its solubility and reactivity.
N-(3-methoxypropyl)benzenecarboxamide: Does not contain the pyridinylsulfanyl moiety, potentially altering its biological activity.
6-(acetylamino)-3-pyridinyl sulfide: Missing the benzenecarboxamide group, which could influence its chemical stability and interactions.
Properties
IUPAC Name |
2-(6-acetamidopyridin-3-yl)sulfanyl-N-(3-methoxypropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13(22)21-17-9-8-14(12-20-17)25-16-7-4-3-6-15(16)18(23)19-10-5-11-24-2/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDXMCOGODDGDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)SC2=CC=CC=C2C(=O)NCCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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